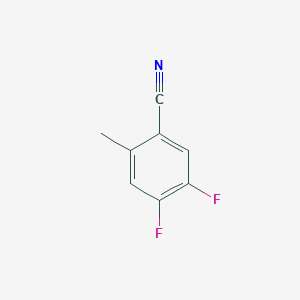

4,5-Difluoro-2-methylbenzonitrile

Descripción general

Descripción

4,5-Difluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Difluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the fluorination of 2-methylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically proceeds in the presence of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms. Common nucleophiles include amines and thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield amines, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Coupling: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.

Major Products:

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of difluorobenzoic acids.

Reduction: Formation of difluoroanilines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,5-Difluoro-2-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-Cancer Agents : It is involved in the synthesis of compounds that exhibit anti-tumor activity.

- Anti-Inflammatory Drugs : The compound serves as a building block for developing medications that reduce inflammation.

- Antibiotics : It plays a role in creating antibiotics that combat bacterial infections.

Case Study: Trelagliptin Synthesis

Trelagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type II diabetes, is synthesized using this compound as a key intermediate. The synthesis process avoids toxic reagents and utilizes environmentally friendly methods, highlighting the compound's significance in drug development .

Agrochemical Applications

This compound is also crucial in the agrochemical industry, where it is used to formulate various products:

- Herbicides : It contributes to the development of herbicides that control unwanted weeds.

- Fungicides : The compound aids in creating fungicides to protect crops from fungal infections.

- Insecticides : It is involved in synthesizing insecticides that target pests effectively.

The versatility of this compound allows for enhanced crop protection and improved agricultural yields .

Material Science Applications

In material science, this compound is explored for its potential in creating advanced materials:

- Polymers and Coatings : Its unique chemical structure makes it suitable for developing high-performance polymers and coatings with desirable properties.

- Fluorescent Probes : Researchers are investigating its use as a fluorescent probe for biological imaging, which can provide insights into cellular processes and disease mechanisms .

Research and Development

The ongoing research surrounding this compound focuses on optimizing its synthesis and expanding its applications. Studies are being conducted to enhance its efficacy in pharmaceutical formulations and explore new uses in material science.

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Anti-cancer agents, anti-inflammatory drugs, antibiotics | Trelagliptin |

| Agrochemicals | Herbicides, fungicides, insecticides | Various agrochemical formulations |

| Material Science | Polymers, coatings, fluorescent probes | TADF emitters |

Mecanismo De Acción

The mechanism by which 4,5-Difluoro-2-methylbenzonitrile exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize transition states and intermediates. In medicinal chemistry, the fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates by influencing their interaction with biological targets.

Comparación Con Compuestos Similares

2,4-Difluorobenzonitrile: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.

4,5-Difluoro-2-methylbenzoic acid: An oxidized form of 4,5-Difluoro-2-methylbenzonitrile with different chemical properties and uses.

3,5-Difluoro-2-methylbenzonitrile: Another isomer with fluorine atoms at different positions, leading to variations in chemical behavior.

Uniqueness: this compound is unique due to the specific positioning of its fluorine atoms, which imparts distinct electronic properties and reactivity patterns. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability.

Actividad Biológica

4,5-Difluoro-2-methylbenzonitrile (CAS Number: 1003708-82-4) is an organic compound belonging to the nitrile family. It is characterized by its unique structure, featuring two fluorine atoms at the 4 and 5 positions of a methyl-substituted benzonitrile. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

- Molecular Formula : C8H6F2N

- Molecular Weight : 159.12 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents

This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs. Its structure allows it to interact with biological targets effectively, which enhances its potential as a therapeutic agent.

Research Findings

Recent studies have explored the biological activity of compounds related to this compound, particularly its analogs. For instance:

- PARP Inhibition : Analogous compounds have shown significant inhibition of Poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 2.2 to 37.6 nmol/L against cancer cell lines, indicating potent anti-cancer properties .

- Cytotoxicity Assays : Various cytotoxicity assays, such as the Cell Counting Kit-8 (CCK-8) and sulforhodamine B assays, have been employed to evaluate the efficacy of these compounds. Results indicated that some derivatives could inhibit cancer cell proliferation effectively, with IC50 values suggesting a strong potential for therapeutic use .

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluorinated benzonitrile derivatives, including this compound. The study highlighted:

- Lead Optimization : Through structure-activity relationship (SAR) studies, specific modifications to the benzonitrile framework were found to enhance biological activity significantly.

- In Vivo Efficacy : In animal models with BRCA1 mutations, certain derivatives demonstrated superior tumor growth inhibition compared to standard treatments like olaparib .

Applications in Pharmaceuticals

This compound serves as a crucial intermediate in synthesizing various drugs:

- Anti-Cancer Agents : Its derivatives are being explored for their ability to inhibit tumor growth and overcome resistance mechanisms in cancer therapy.

- Agrochemicals : Beyond pharmaceuticals, this compound is also utilized in developing agrochemicals such as herbicides and fungicides due to its stability and low toxicity .

Comparative Analysis of Biological Activity

| Compound Name | IC50 (nmol/L) | Target | Activity Description |

|---|---|---|---|

| This compound | TBD | PARP1 | Potential PARP inhibitor |

| Olaparib | 7.3 | PARP1 | Standard PARP inhibitor |

| Analog 15 | 16.1 | PARP1 | Enhanced potency over olaparib |

Propiedades

IUPAC Name |

4,5-difluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUWJWYFYDQUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661262 | |

| Record name | 4,5-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-82-4 | |

| Record name | 4,5-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.